![molecular formula C12H8Br2F2N2 B12839037 4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core, along with amino groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Bromination: The biphenyl core is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The amino groups can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.
Applications De Recherche Scientifique
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the amino groups, can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromooctafluorobiphenyl: Similar in structure but with more fluorine atoms.
4,4’-Difluorobiphenyl: Lacks the bromine and amino groups.
4,4’-Dibromobiphenyl: Lacks the fluorine and amino groups.
Uniqueness
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is unique due to the combination of bromine, fluorine, and amino groups on the biphenyl core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H8Br2F2N2 |
|---|---|
Poids moléculaire |
378.01 g/mol |
Nom IUPAC |
2-(2-amino-4-bromo-5-fluorophenyl)-5-bromo-4-fluoroaniline |
InChI |
InChI=1S/C12H8Br2F2N2/c13-7-3-11(17)5(1-9(7)15)6-2-10(16)8(14)4-12(6)18/h1-4H,17-18H2 |
Clé InChI |
ZILSCOHVJFGIOB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)N)C2=CC(=C(C=C2N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


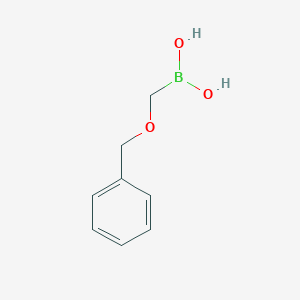
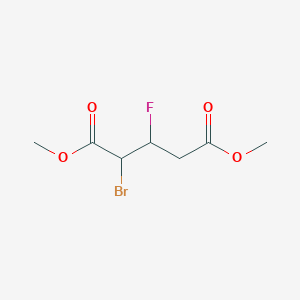

![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)

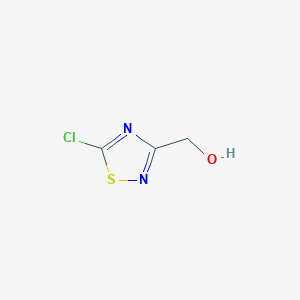



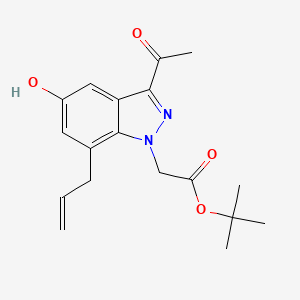
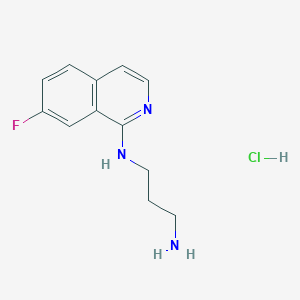
![N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide](/img/structure/B12839034.png)
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)
